Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine class, synthesized via Biginelli-like reactions. Its structure features a tetrahydropyrimidine core with a 1,6-dimethyl substitution, a 4-phenyl group, and an ethyl ester at position 3. It serves as a versatile intermediate for pharmaceuticals and heterocyclic chemistry due to its reactivity and stereochemical diversity .
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(2)17(3)15(19)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXAQPDZOWXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid monohydrate. The reaction is carried out in ethanol as a solvent . The reaction conditions include heating the mixture under reflux for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For instance, compounds synthesized through the Biginelli reaction have shown promising in vitro antibacterial activity against various gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions .
Anticancer Potential
The compound has been investigated for its anticancer properties. A study highlighted the synthesis of a series of dihydropyrimidines that were screened for their ability to inhibit mitotic kinesin Eg5, a key protein involved in cell division. Some derivatives exhibited potent inhibitory effects, indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance efficacy against cancer cell lines.
Adenosine Receptor Modulation
this compound and its derivatives have been explored as selective antagonists for adenosine receptors. These receptors play crucial roles in various physiological processes and are implicated in several diseases. The pharmacological evaluation showed that certain derivatives demonstrate high affinity and selectivity towards A2B adenosine receptors . This opens avenues for developing new therapeutic agents targeting conditions such as inflammation and cancer.
Table 1: Summary of Synthesis Methods
| Method | Key Reactants | Yield (%) | Reference |
|---|---|---|---|
| Biginelli Reaction | Aldehyde + Urea + Ethyl Acetoacetate | Up to 84% | |
| One-Pot Synthesis | Various Urea Derivatives | Variable |
Biological Evaluations
Biological evaluations are critical for understanding the therapeutic potential of this compound. Studies have shown that this compound exhibits a range of biological activities including:
In Vitro Studies
In vitro assays have demonstrated its effectiveness against specific bacterial strains and cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased antimicrobial and anticancer activity .
In Vivo Studies
Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest that certain derivatives may reduce tumor growth in animal models; however, comprehensive toxicological assessments are necessary before clinical applications can be considered .
Mechanism of Action
The mechanism of action of ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 4 and 6
Ethyl 6-Methyl-2-oxo-4-aryl Derivatives
- Example : Ethyl 6-methyl-2-oxo-4-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4x)
- Key Differences :
- Synthetic Yields : 85–93% under similar catalytic conditions (e.g., 20% PMo7W5/kaolin) .
Ethyl 4-(Fluorophenyl) Derivatives
- Example : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences: Fluorine at position 4 increases lipophilicity and metabolic stability.
Ester Group Modifications
Benzyl and Allyl Esters
- Example : Benzyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4v)
- Key Differences :
Brominated Derivatives
- Example : Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3)
- Key Differences :
Heterocyclic Ring Modifications
Physicochemical and Spectral Data Comparison
Biological Activity
Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antimicrobial effects, and mechanisms of action based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₃. It has a melting point of 175–176 °C and is categorized as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Melting Point | 175–176 °C |
| CAS Number | 50628-42-7 |
| MDL Number | MFCD00205132 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related tetrahydropyrimidine derivatives. For instance, compounds synthesized through the Biginelli reaction have demonstrated significant activity against various bacterial strains. Ethyl 1,6-dimethyl-2-oxo derivatives were tested for their efficacy against Mycobacterium tuberculosis and exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL .
Case Study: Antitubercular Activity
A study evaluated several pyrimidine derivatives for their antitubercular activity against H37Rv strains. The results indicated that specific structural modifications significantly enhanced the biological activity of these compounds. For example:
| Compound | MIC (µg/mL) |
|---|---|
| Ethyl 1,6-dimethyl derivative A | 64 |
| Ethyl 1,6-dimethyl derivative B | 16 |
| Ethyl 1,6-dimethyl derivative C | 32 |
This study underscores the importance of structural diversity in enhancing the pharmacological profile of tetrahydropyrimidine derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of ethyl tetrahydropyrimidines. These studies typically involve various cancer cell lines to determine the compound's potential as an anticancer agent.
Findings:
- Cell Line Testing : Compounds were tested against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant cytotoxic effects were observed with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.
The mechanism by which ethyl tetrahydropyrimidines exert their biological effects is still under investigation. However, preliminary findings suggest that these compounds may inhibit specific enzymes involved in nucleic acid synthesis or interfere with cellular signaling pathways critical for cancer cell proliferation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
